molecular formula C8H10N2O2 B556734 3-(2-Pyridyl)-D-alanine CAS No. 37535-52-7

3-(2-Pyridyl)-D-alanine

Cat. No. B556734
CAS RN: 37535-52-7
M. Wt: 166.18 g/mol
InChI Key: PDRJLZDUOULRHE-SSDOTTSWSA-N
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Description

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt is a chelating agent for ferrous iron . It is also known as Ferrozine .


Synthesis Analysis

The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2′-bis-pyridines are scarce . This Review focuses on the methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .


Molecular Structure Analysis

The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, was determined by calculating torsional potential energy for various values of dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .


Chemical Reactions Analysis

In transition-metal-catalyzed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Pyridyl)aniline is 170.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 .

Scientific Research Applications

Application in Photoluminescence

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : A series of emissive Cu(I) cationic complexes with 3-(2-Pyridyl)-5-phenyl-pyrazole and various phosphines were designed and characterized .
  • Methods of Application : The complexes were synthesized using various phosphines, and their photoluminescence properties were studied .
  • Results or Outcomes : The complexes exhibited bright yellow-green emission (ca. 520–650 nm) in the solid state with a wide range of quantum yields (1–78%) and lifetimes (19–119 µs) at 298 K . The photoluminescence efficiency dramatically depends on the phosphine ligand type .

Application in Cross-Coupling Arylations

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The 2-Pyridyl derivatives have been used as nucleophilic coupling partners in cross-coupling arylations .
  • Methods of Application : The synthesis of pyridine-containing biaryls is achieved through the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
  • Results or Outcomes : The synthesis of unsymmetrical 2,2’-bis-pyridines has been achieved, although the methods are limited due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .

Application in Bipyridine Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
  • Methods of Application : The synthesis of bipyridines has been achieved through various methods including metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
  • Results or Outcomes : Despite the challenges associated with traditional catalysis methods, these alternative pathways offer promising avenues for overcoming the challenges, providing a more comprehensive understanding of the synthesis landscape .

Application in Molecular Logic Gate Arrays

  • Scientific Field : Computational Chemistry .
  • Summary of the Application : The compound “2-(2’-pyridyl)” has been used in the development of molecular logic gate arrays .
  • Methods of Application : The compound is used as an input in luminescent switching/sensing/logic research .
  • Results or Outcomes : The use of “2-(2’-pyridyl)” in these arrays has contributed to the advancement of computational chemistry and the development of new computational models .

Safety And Hazards

When handling 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p`-disulfonic acid, disodium salt hydrate, avoid dust formation, breathing mist, gas or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

The electrocatalytic CO2 reduction of complexes based on 3-(2-pyridyl)-1,2,4-triazole and 3-(pyridin-2-yl)-5-phenyl-l,2,4-triazole ligands have been studied .

properties

IUPAC Name

(2R)-2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427167
Record name 3-(2-Pyridyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)-D-alanine

CAS RN

37535-52-7
Record name 3-(2-Pyridyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Pyridyl)-D-alanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Pyridyl)-D-alanine
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Reactant of Route 5
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Citations

For This Compound
4
Citations
JE Rivier, J Porter, CL Rivier, M Perrin… - Journal of medicinal …, 1986 - ACS Publications
In orderto minimize the adverse effect of histamine release in the rat of some gonadotropin releasing hormone (GnRH) antagonists, such as [Ac-D2Nal1, D4FPhe2, DTrp3 4, DArg6]-…
Number of citations: 177 pubs.acs.org
T Tokunaga, M Okamoto, K Tanaka, C Tode… - Analytical …, 2010 - ACS Publications
Chiral separation by high performance liquid chromatography (Chiral HPLC) is one of the most powerful methods for estimating optical and chemical purity of chiral compounds. …
Number of citations: 22 pubs.acs.org
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com

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